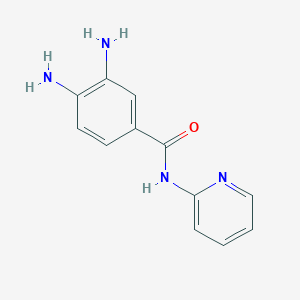

3,4-Diamino-N-pyridin-2-yl-benzamid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N4O |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

3,4-diamino-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C12H12N4O/c13-9-5-4-8(7-10(9)14)12(17)16-11-3-1-2-6-15-11/h1-7H,13-14H2,(H,15,16,17) |

InChI Key |

WURQVSJBRAAMOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC(=C(C=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 3,4 Diamino N Pyridin 2 Yl Benzamid

Strategic Synthesis of the Core 3,4-Diaminobenzamide (B1628765) Moiety

Precursor Derivatization and Nitro Group Functionalization

A common and effective strategy for the synthesis of the 3,4-diaminobenzamide moiety begins with 4-aminobenzoic acid. To control the regioselectivity of the subsequent nitration step, the amino group is first protected, often through acetylation to form 4-acetamidobenzoic acid. This protection serves to moderate the activating effect of the amino group and direct the incoming nitro group to the desired position.

The nitration of 4-acetamidobenzoic acid is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The acetamido group directs the electrophilic nitration to the position ortho to itself, yielding 4-acetamido-3-nitrobenzoic acid. google.com The concentration of the sulfuric acid and the reaction temperature are crucial parameters to control to achieve high yields and minimize side reactions. google.com Following nitration, the acetyl protecting group can be removed by hydrolysis, typically under acidic or basic conditions, to afford 4-amino-3-nitrobenzoic acid.

An alternative, though potentially less direct, route involves the dinitration of benzoic acid. However, this method often results in a mixture of dinitrobenzoic acid isomers, including the desired 3,4-dinitrobenzoic acid, which would then necessitate challenging purification steps. google.com A more controlled approach starts from 3-nitrobenzoic acid, which upon further nitration, can yield 3,5-dinitrobenzoic acid with high purity. wikipedia.org However, for the synthesis of the 3,4-diamino isomer, the route starting from 4-aminobenzoic acid provides better regiochemical control.

Table 1: Key Intermediates in the Synthesis of 3,4-Diaminobenzamide Moiety

| Compound Name | Molecular Formula | Starting Material | Key Transformation |

|---|---|---|---|

| 4-Acetamidobenzoic acid | C₉H₉NO₃ | 4-Aminobenzoic acid | Acetylation |

| 4-Acetamido-3-nitrobenzoic acid | C₉H₈N₂O₅ | 4-Acetamidobenzoic acid | Nitration |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 4-Acetamido-3-nitrobenzoic acid | Deacetylation |

| 3,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | Benzoic acid | Dinitration |

Catalytic Reduction Techniques for Diamino Introduction

The conversion of the dinitro or amino-nitro precursor to the final 3,4-diaminobenzamide is most commonly achieved through catalytic hydrogenation. This method is widely favored for its efficiency and the clean nature of the reaction, typically producing water as the only byproduct.

A standard and highly effective catalyst for this transformation is palladium on carbon (Pd/C), used under a hydrogen atmosphere. The nitro groups are readily reduced to primary amino groups in the presence of this catalyst. The reaction is often carried out in a suitable solvent such as ethanol, methanol, or ethyl acetate (B1210297). The efficiency of the reduction can be influenced by factors such as hydrogen pressure, reaction temperature, and the catalyst loading.

Another commonly used catalyst for the reduction of nitroarenes is Raney nickel. chemicalbook.com It is a cost-effective alternative to palladium-based catalysts and demonstrates high activity in these reductions. The choice between Pd/C and Raney nickel can depend on the specific substrate and the desired reaction conditions.

The general mechanism for the catalytic hydrogenation of a nitro group on a metal surface involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. This is followed by a stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamino intermediates, to ultimately yield the amino group.

Formation of the N-pyridin-2-yl-benzamid Linkage

Amide Coupling Reactions

A widely employed method for forming the amide bond is through the use of coupling reagents. These reagents activate the carboxylic acid group, facilitating its reaction with the amine. A popular and effective combination of coupling agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

The reaction mechanism involves the initial reaction of the carboxylic acid with EDCI to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an active ester, the HOBt ester. This active ester is more stable and reacts cleanly with the amine to form the desired amide bond, with the regeneration of HOBt. researchgate.netucl.ac.ukyoutube.com The use of a base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of EDCI and to facilitate the reaction. google.com

Condensation Reactions with Pyridin-2-amine Derivatives

Direct condensation of a benzoic acid derivative with a pyridin-2-amine derivative can also be employed to form the amide linkage. This typically requires heating the reactants, sometimes in the presence of a catalyst.

For instance, the reaction can be facilitated by the use of a bimetallic metal-organic framework (MOF) catalyst, such as Fe₂Ni-BDC. semanticscholar.org This heterogeneous catalyst has shown efficiency in the amidation reaction between 2-aminopyridine (B139424) and various benzoic acid precursors. semanticscholar.org The use of heterogeneous catalysts is advantageous as it simplifies the purification process, allowing for easy separation and potential reuse of the catalyst. semanticscholar.org

Another approach involves the reaction of an acyl chloride derivative of the benzoic acid with the pyridin-2-amine. The acyl chloride is a highly reactive species that readily undergoes nucleophilic attack by the amine to form the amide bond. This method is often rapid and high-yielding but requires the initial preparation of the acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.

Exploration of Novel and Green Synthetic Pathways for 3,4-Diamino-N-pyridin-2-yl-benzamide

In line with the principles of green chemistry, there is a growing interest in developing more environmentally benign and sustainable methods for the synthesis of amides, including 3,4-Diamino-N-pyridin-2-yl-benzamide. rsc.orgunibo.it These efforts focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

One promising area is the use of biocatalysts. Enzymes, such as lipases, have been shown to catalyze amide bond formation under mild conditions. rsc.org These biocatalytic methods can offer high selectivity and reduce the need for protecting groups and harsh reaction conditions. rsc.org

Solvent-free reaction conditions represent another significant green chemistry approach. The direct heating of a mixture of a carboxylic acid and an amine, sometimes in the presence of a catalyst like boric acid, can lead to the formation of amides without the need for a solvent. researchgate.netsemanticscholar.orgbohrium.com This not only reduces solvent waste but can also simplify the work-up procedure.

The use of greener solvents, such as glycerol (B35011), is also being explored. Glycerol is a biodegradable, non-toxic, and high-boiling solvent that can be an effective medium for amidation reactions, sometimes in conjunction with catalysts like phosphoric acid. researchgate.net

Furthermore, the development of novel, recyclable heterogeneous catalysts continues to be a key focus. These catalysts, such as metal-organic frameworks and supported metal nanoparticles, offer the potential for high efficiency and easy separation from the reaction mixture, contributing to a more sustainable synthetic process. researchgate.netresearchgate.net While direct application of these green methods to the synthesis of 3,4-Diamino-N-pyridin-2-yl-benzamide may not be extensively documented, the principles and methodologies offer a clear path for future research and process optimization.

Table 2: Green Chemistry Approaches for Amide Synthesis

| Approach | Key Features | Potential Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) | Mild reaction conditions, high selectivity, reduced waste. rsc.org |

| Solvent-free Synthesis | Reactions conducted without a solvent, often with heating. | Reduced solvent waste, simplified work-up. researchgate.netsemanticscholar.orgbohrium.com |

| Green Solvents | Use of biodegradable and non-toxic solvents like glycerol. | Environmentally benign reaction medium. researchgate.net |

| Heterogeneous Catalysis | Use of recyclable catalysts (e.g., MOFs). | Easy catalyst separation and reuse, reduced waste. semanticscholar.orgresearchgate.netresearchgate.net |

One-Pot Multi-Component Reaction Design

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. researchgate.net The design of MCRs for the synthesis of substituted benzamides often involves the strategic combination of reactants to achieve high yields and selectivity. For instance, a three-component reaction for the synthesis of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines has been developed, showcasing the power of MCRs in generating structural diversity. rsc.org This methodology, which combines 3,5-diaminopyrazole-4-carbonitriles, primary amines, and orthoesters, has been shown to be highly efficient, particularly under microwave irradiation. rsc.org The key advantages of such an approach include short reaction times and often chromatography-free product isolation. rsc.org

Similarly, iodine-promoted multicomponent cyclization has been employed for the synthesis of 2,4-diamino-1,3,5-triazines from methyl ketones, cyanamides, and arylamines. nih.gov This process involves the formation of four new C-N bonds in a consecutive manner. nih.gov The use of two molecules of cyanamide (B42294) for the double C(sp3)-H amination of methyl ketones is a notable feature of this reaction, which expands the substrate scope under mild conditions. nih.gov

The table below summarizes examples of multi-component reactions for the synthesis of related heterocyclic compounds.

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| 3,5-Diaminopyrazole-4-carbonitriles, primary amines, orthoesters | Microwave irradiation | N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines | Efficient, short reaction times, chromatography-free isolation rsc.org |

| Methyl ketones, cyanamides, arylamines | Iodine | 2,4-Diamino-1,3,5-triazines | Consecutive formation of four C-N bonds, mild conditions nih.gov |

| N-(isocyanoimino)triphenylphosphorane, 2-aminobenzoic acid, 2-hydroxybenzaldehyde, isocyanide | Absolute EtOH, room temperature | N2-Alkyl-N3-[2-(1,3,4-oxadiazol-2-yl)aryl]benzofuran-2,3-diamines | One-pot, four-component reaction, excellent yields researchgate.net |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including those related to 3,4-Diamino-N-pyridin-2-yl-benzamide. For example, the synthesis of a library of 4,6-diamino-2,2-dimethyl-1,2-dihydro-1-phenyl-s-triazines saw a dramatic reduction in reaction time from an average of 22 hours to 35 minutes when using microwave irradiation compared to conventional heating. nih.gov Furthermore, the purity of the compounds generated via microwave synthesis was higher. nih.gov

In the synthesis of N-(4-methoxyphenyl)-2-methyl-benzo rsc.orgchemrxiv.orgthieno[3,2-d]pyrimidin-4-amine, microwave irradiation at 400 W was employed. nih.gov The reaction of N,N-dimethylacetimidamide derivatives with p-anisidine (B42471) in the presence of aluminum chloride in a mixture of acetonitrile (B52724) and acetic acid at 160°C led to the desired product in good yield. nih.gov This highlights the ability of microwave heating to drive reactions to completion under elevated temperatures and pressures in a controlled manner.

A comparative study on the synthesis of a phenyl dihydrotriazine library demonstrated that while isolated yields were comparable between microwave and conventional methods, the reaction times were significantly shorter with microwave assistance. nih.gov

The following table presents data on the optimization of microwave-assisted synthesis for related compounds.

| Compound Type | Reaction | Conventional Method Time | Microwave Method Time | Yield |

| Phenyl dihydrotriazines | Parallel synthesis of a 20-compound library | ~22 hours | 35 minutes | Comparable to conventional method nih.gov |

| N-(4-methoxyphenyl)-2-methyl-benzo rsc.orgchemrxiv.orgthieno[3,2-d]pyrimidin-4-amine | Cyclization of N,N-dimethylacetimidamide derivatives with p-anisidine | Not specified | 30-60 minutes (incomplete) | 78% (with AlCl3 at 160°C) nih.gov |

Environmentally Benign Solvent Systems (e.g., Glycerol Medium)

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. A key aspect of this is the use of environmentally benign solvent systems. While specific studies on the synthesis of 3,4-Diamino-N-pyridin-2-yl-benzamide in glycerol were not found, the broader trend in organic synthesis is to replace hazardous solvents with greener alternatives.

For instance, a novel solvent- and halide-free method for the synthesis of pyridine-2-yl substituted ureas has been developed using pyridine (B92270) N-oxides and dialkylcyanamides. rsc.org This atom-economical approach provides good to high yields and is suitable for a wide range of functional groups. rsc.org

Deep eutectic solvents (DES) represent another class of green solvents that are gaining attention. researchgate.net They are often biodegradable, non-hazardous, and economical. The synthesis of 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline has been achieved in a DES, offering an efficient and environmentally friendly route. researchgate.net The ease of recovery and reusability of DES further enhances the sustainability of the process. researchgate.net

Recent research has also explored the use of resonant acoustic mixing (RAM) to enable peptide bond formation in "green" solvents like ethyl acetate and 1,2-dimethoxyethane (B42094) with minimal solvent waste. chemrxiv.org This technology has shown to be robust and scalable, presenting a sustainable platform for the synthesis of amides and peptides. chemrxiv.org

The following table highlights examples of environmentally benign solvent systems used in the synthesis of related compounds.

| Solvent System | Reaction Type | Key Advantages | Reference |

| Solvent-free | C-H functionalization of pyridine N-oxides | Atom-economical, good to high yields | rsc.org |

| Deep Eutectic Solvent (DES) | N-alkylation/acylation | Efficient, green, recyclable, cost-effective | researchgate.net |

| Ethyl acetate, 1,2-dimethoxyethane | Peptide bond formation using Resonant Acoustic Mixing (RAM) | Sustainable, minimal solvent waste, scalable | chemrxiv.org |

Detailed Reaction Mechanisms and Kinetics of 3,4-Diamino-N-pyridin-2-yl-benzamide Formation

Understanding the detailed reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling product outcomes. This section explores the mechanistic aspects of key synthetic steps, the role of catalytic cycles, and the reactivity profiles of related compounds.

Mechanistic Elucidation of Key Synthetic Steps

The formation of the amide bond in N-pyridin-2-yl-benzamide derivatives can proceed through various mechanisms depending on the chosen synthetic route. In a one-pot, three-component synthesis of 5-aryl/heterylidene-2-(2-hydroxyethylamino)- and 2-(3-hydroxypropylamino)-thiazol-4-ones, the proposed method involves the simultaneous aminolysis of a 2-thioxo- or 2-methylsulfanyl group and a Knoevenagel condensation. researchgate.net Although this example does not directly describe the synthesis of 3,4-Diamino-N-pyridin-2-yl-benzamide, it illustrates the complexity of mechanistic pathways in multi-component reactions leading to related heterocyclic structures.

In the synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides, a facile C-H functionalization occurs. rsc.org For 3-substituted pyridine N-oxides, this functionalization happens regioselectively to produce ureas with a 5-substituted pyridine-2-yl moiety. rsc.org

Catalytic Cycles in Metal-Organic Framework Mediated Synthesis

Metal-organic frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations due to their high surface area, tunable porosity, and active metal sites. nih.gov A bimetallic Fe2Ni-BDC MOF has been shown to be an efficient catalyst for the amidation reaction between 2-aminopyridine and trans-1-nitro-phenylethylene to produce N-(pyridin-2-yl)-benzamide. mdpi.com The proposed reaction mechanism involves a Michael addition amidation reaction. mdpi.com The catalyst demonstrated good recyclability, with the yield of N-(pyridin-2-yl)-benzamide remaining at 77% even after the sixth run. mdpi.com The catalytic activity was shown to be dependent on the presence of the MOF, as the reaction ceased upon its removal. mdpi.com

The general catalytic utility of MOFs stems from their ability to act as hosts for catalytically active species or from the catalytic nature of their metal nodes and organic linkers. nih.gov For instance, a magnetic MOF-based catalyst has been developed for the synthesis of benzonitriles and diaryl ethers. nih.gov The magnetic properties of this catalyst facilitate its easy separation and reuse. nih.gov

The following table summarizes the performance of a recyclable MOF catalyst in the synthesis of N-(pyridin-2-yl)-benzamide.

| Catalyst | Reactants | Solvent | Temperature | Yield (1st Run) | Yield (6th Run) |

| Fe2Ni-BDC MOF | 2-aminopyridine, trans-1-nitro-phenylethylene | Dichloromethane | 80 °C | 82% | 77% mdpi.com |

Oxidation and Reduction Reactivity Profiles

The oxidation and reduction reactivity of the pyridine and diamino-substituted benzene (B151609) rings in 3,4-Diamino-N-pyridin-2-yl-benzamide are important for understanding its stability and potential for further functionalization.

Studies on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide and its 6-methyl-substituted analog using various oxidizing agents such as peracetic acid, m-chloroperbenzoic acid, and OXONE have been reported. nih.gov These oxidations typically yield multiple products, with the product distribution depending on the specific oxidant and reaction conditions. nih.gov

In the context of catalytic cycles, the oxidation state of the metal center is often crucial. For example, in a copper-catalyzed synthesis of imidazo[1,2-a]pyridines, atmospheric oxygen is believed to oxidize Cu(I) to Cu(II), which then initiates a single electron transfer (SET) process to drive the reaction forward. beilstein-journals.org The use of sodium ascorbate (B8700270) as a reducing agent to convert Cu(II) to the active Cu(I) species has also been demonstrated in a copper-oxide-promoted A3 coupling reaction. beilstein-journals.org

Advanced Spectroscopic Characterization and Solid State Analysis of 3,4 Diamino N Pyridin 2 Yl Benzamid

Vibrational Spectroscopy for Functional Group Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational and rotational modes of molecular bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3,4-Diamino-N-pyridin-2-yl-benzamide is characterized by a series of distinct absorption bands that confirm the presence of its constituent functional groups. The high-frequency region of the spectrum is dominated by N-H stretching vibrations. The two primary amine groups on the benzene (B151609) ring are expected to show symmetric and asymmetric stretching bands typically in the range of 3400-3200 cm⁻¹. The secondary amide N-H stretching vibration usually appears as a single, often broad, band in the same region.

The carbonyl (C=O) stretching vibration of the amide group is a prominent and diagnostically important band, typically observed in the region of 1680-1630 cm⁻¹. Its exact position can be influenced by hydrogen bonding. Aromatic C=C stretching vibrations from both the benzene and pyridine (B92270) rings are expected to appear in the 1610-1450 cm⁻¹ range. Furthermore, the C-N stretching vibrations of the aromatic amines and the amide group will be present in the 1350-1250 cm⁻¹ region. Bending vibrations of the N-H groups are also anticipated, with the scissoring mode of the primary amines around 1620 cm⁻¹ and the amide II band (a mixture of N-H bending and C-N stretching) near 1550 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for 3,4-Diamino-N-pyridin-2-yl-benzamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (Ar-NH₂) | Asymmetric & Symmetric Stretching | 3400 - 3200 |

| Amide (N-H) | Stretching | 3400 - 3200 |

| Amide (C=O) | Stretching | 1680 - 1630 |

| Primary Amine (N-H) | Scissoring (Bending) | ~1620 |

| Aromatic Rings (C=C) | Stretching | 1610 - 1450 |

| Amide II | N-H Bending & C-N Stretching | ~1550 |

| Aromatic & Amide (C-N) | Stretching | 1350 - 1250 |

Fourier Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 3,4-Diamino-N-pyridin-2-yl-benzamide, the aromatic ring stretching vibrations are expected to produce strong Raman signals. The symmetric stretching of the C=C bonds in both the benzene and pyridine rings would be particularly prominent. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The symmetric vibrations of the diamino-substituted benzene ring can also be expected to yield characteristic Raman bands.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum of 3,4-Diamino-N-pyridin-2-yl-benzamide in a suitable deuterated solvent (such as DMSO-d₆) would display a series of signals corresponding to the distinct proton environments in the molecule. The protons of the two primary amino groups and the amide N-H proton are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The aromatic region of the spectrum will be complex due to the presence of both the di-substituted benzene ring and the pyridine ring. The protons on the pyridine ring are anticipated to be in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons of the 3,4-diaminobenzoyl moiety would also reside in the aromatic region, with their chemical shifts and multiplicities determined by their position relative to the amino and amide groups.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3,4-Diamino-N-pyridin-2-yl-benzamide

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Amide N-H | 10.0 - 11.0 | Broad Singlet | - |

| Pyridine H-6 | 8.2 - 8.4 | Doublet | ~5 |

| Pyridine H-4 | 7.7 - 7.9 | Triplet of Doublets | ~8, ~2 |

| Pyridine H-5 | 7.0 - 7.2 | Doublet of Doublets | ~8, ~5 |

| Pyridine H-3 | 8.0 - 8.2 | Doublet | ~8 |

| Benzene H-2 | 7.5 - 7.7 | Doublet | ~2 |

| Benzene H-6 | 7.3 - 7.5 | Doublet of Doublets | ~8, ~2 |

| Benzene H-5 | 6.7 - 6.9 | Doublet | ~8 |

| 3-NH₂ | 5.0 - 5.5 | Broad Singlet | - |

| 4-NH₂ | 4.5 - 5.0 | Broad Singlet | - |

Carbon (¹³C) NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-170 ppm. The aromatic carbons of both the benzene and pyridine rings will resonate in the region of δ 110-160 ppm. The specific chemical shifts will be influenced by the attached substituents (amino and amide groups). The carbons directly attached to the nitrogen atoms will show characteristic shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3,4-Diamino-N-pyridin-2-yl-benzamide

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Amide C=O | 165 - 170 |

| Pyridine C-2 | 152 - 155 |

| Pyridine C-6 | 147 - 150 |

| Pyridine C-4 | 138 - 141 |

| Benzene C-4 | 145 - 148 |

| Benzene C-3 | 135 - 138 |

| Benzene C-1 | 125 - 128 |

| Pyridine C-5 | 118 - 121 |

| Pyridine C-3 | 113 - 116 |

| Benzene C-6 | 115 - 118 |

| Benzene C-2 | 112 - 115 |

| Benzene C-5 | 110 - 113 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Through-Bond Connectivity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For instance, cross-peaks would be observed between the coupled protons on the pyridine ring (H-3/H-4, H-4/H-5, H-5/H-6) and on the benzene ring (H-5/H-6). sdsu.edu This allows for the tracing of the proton spin systems within each aromatic ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. youtube.com Each cross-peak in the HMQC/HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly powerful for connecting different fragments of the molecule. For example, a correlation would be expected between the amide N-H proton and the carbonyl carbon (²J), as well as the carbons of the pyridine ring (²J and ³J) and the benzene ring (²J). youtube.com Correlations from the benzylic protons to the carbons of the pyridine ring would firmly establish the connectivity between the two aromatic systems via the amide linkage.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby providing a definitive structural confirmation of 3,4-Diamino-N-pyridin-2-yl-benzamide.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and structural details of a compound through its fragmentation pattern. For 3,4-Diamino-N-pyridin-2-yl-benzamide, the calculated molecular weight is 228.25 g/mol , and the monoisotopic mass is 228.10111102 Da. nih.gov However, specific experimental mass spectrometry data, including the electron ionization (EI) or electrospray ionization (ESI) mass spectrum and a detailed analysis of its fragmentation pathways, are not available in the reviewed literature. Such an analysis would typically involve identifying the molecular ion peak (M+) and subsequent fragment ions, which would help confirm the connectivity of the benzamide (B126) and pyridine rings and the positions of the amino groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The extended π-conjugated system of 3,4-Diamino-N-pyridin-2-yl-benzamide, which includes the benzene ring, the pyridine ring, and the amide linkage, is expected to exhibit characteristic absorption bands. These bands would correspond to π → π* and n → π* electronic transitions. sigmaaldrich.com The amino groups on the benzene ring would likely act as auxochromes, causing a bathochromic (red) shift of the absorption maxima. Despite these expectations, specific experimental UV-Vis absorption spectra, including the wavelengths of maximum absorbance (λmax) and molar absorptivity values in various solvents, have not been reported for this compound.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination

A crystallographic study would provide the space group and unit cell dimensions (a, b, c, α, β, γ) of the crystal. This data defines the fundamental repeating unit of the crystal lattice. For related, but distinct, compounds like 2-amino-N-(pyridin-2-yl)benzamide, the crystal system has been identified as monoclinic with the space group P21/c. researchgate.net However, without an experimental structure for the 3,4-diamino isomer, its specific crystallographic parameters cannot be reported.

Table 1: Hypothetical Crystallographic Data Table (Note: This table is for illustrative purposes only. No experimental data is available for 3,4-Diamino-N-pyridin-2-yl-benzamide.)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₂N₄O |

| Formula Weight | 228.25 |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

The 3,4-Diamino-N-pyridin-2-yl-benzamide molecule contains multiple hydrogen bond donors (the amide N-H and the two amino N-H groups) and acceptors (the carbonyl oxygen, the pyridine nitrogen, and the amino nitrogens). In the solid state, these functional groups would be expected to form an extensive network of intermolecular hydrogen bonds, such as N-H···O and N-H···N interactions. nih.govnih.gov These networks are crucial in stabilizing the crystal packing. A detailed description of these hydrogen bonds, including donor-acceptor distances and angles, would require a solved crystal structure.

The aromatic nature of both the phenyl and pyridinyl rings in the molecule makes it a candidate for forming π-π stacking interactions in the solid state. These non-covalent interactions, where the electron clouds of adjacent aromatic rings interact, would play a significant role in the supramolecular assembly. The geometry of these interactions (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances would be key parameters derived from an SCXRD analysis.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. Red spots on the dₙₒᵣₘ surface typically indicate hydrogen bonds. nih.govnih.gov

A corresponding two-dimensional fingerprint plot summarizes the frequency of different types of intermolecular contacts. By decomposing the full fingerprint plot, the percentage contribution of specific interactions, such as H···H, C···H, and N···H contacts, can be quantified. nih.govnih.gov This analysis provides a detailed quantitative picture of the crystal packing forces. As this analysis is predicated on the availability of a crystallographic information file (CIF), a Hirshfeld analysis for 3,4-Diamino-N-pyridin-2-yl-benzamide cannot be performed.

Table 2: Hypothetical Hirshfeld Surface Interaction Contributions (Note: This table is for illustrative purposes only. No experimental data is available for 3,4-Diamino-N-pyridin-2-yl-benzamide.)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | Not Available |

| N···H/H···N | Not Available |

| C···H/H···C | Not Available |

| O···H/H···O | Not Available |

| Other | Not Available |

Structure Activity Relationship Sar Studies and Molecular Design of 3,4 Diamino N Pyridin 2 Yl Benzamid Derivatives

Rational Design and Synthesis of 3,4-Diamino-N-pyridin-2-yl-benzamide Analogs

The rational design of analogs often begins with a lead compound, in this case, the N-pyridin-2-yl-benzamide scaffold, which has been identified as a promising starting point for developing allosteric activators of glucokinase (GK), an enzyme crucial for controlling blood glucose levels nih.govresearchgate.net. The synthesis of these analogs typically involves the coupling of a substituted benzoic acid derivative with an appropriate aminopyridine researchgate.netresearchgate.net. For the specific 3,4-diamino substitution pattern, a common synthetic route starts with 3-nitrobenzoic acid, which is subsequently modified and reduced to introduce the amino groups nih.govresearchgate.net.

The nature and position of substituents on the benzene (B151609) ring profoundly impact the molecule's interaction with its biological targets. The diamino substitution at the 3 and 4 positions is a key feature, providing hydrogen bond donors that can engage with receptor sites.

Generally, substituents on a benzene ring can be classified as either activating or deactivating groups, which influences the electron density of the ring and its reactivity libretexts.org. Activating groups, such as amino (-NH2) and hydroxyl (-OH), are electron-donating and tend to direct electrophilic substitution to the ortho and para positions youtube.com. Deactivating groups, like nitro (-NO2) and cyano (-CN), are electron-withdrawing and direct substitution to the meta position libretexts.org.

In the context of N-substituted benzamides, the lipophilicity and electronic properties of aromatic substituents play a critical role in their activity nih.gov. For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the introduction of a hydroxyl group could paradoxically increase lipophilicity by forming an intramolecular hydrogen bond with the amide carbonyl, masking its polarity nih.gov. The presence of the 3,4-diamino groups in the titular compound provides strong electron-donating character and potential for multiple hydrogen bonding interactions, which are crucial for binding to target proteins. Studies on related benzamides show that the position of these groups is critical; for example, moving an amino or nitro group can significantly alter binding affinity and biological activity.

Table 1: Effect of Benzene Ring Substituents on Biological Activity

| Substituent | Position | Electronic Nature | General Effect on Activity | Reference Example |

|---|---|---|---|---|

| -NH2 | 3, 4 | Strongly Activating (Electron-Donating) | Provides key H-bond donors, enhances binding affinity. | Core structure of 3,4-Diamino-N-pyridin-2-yl-benzamid |

| -NO2 | 3 | Strongly Deactivating (Electron-Withdrawing) | Often used as a synthetic precursor to the amino group; generally reduces activity if not the target pharmacophore. | Starting material for synthesis of amino-substituted benzamides nih.govresearchgate.net |

| Halogens (e.g., -F, -Cl) | meta | Deactivating (Electron-Withdrawing) | Can enhance binding through specific hydrophobic or halogen-bond interactions. | Anilinoquinazoline inhibitors of EGF-R kinase drugdesign.org |

| -OH | ortho (to amide) | Activating (Electron-Donating) | Can form intramolecular H-bonds, altering conformation and lipophilicity. nih.gov | Methoxysalicylamides nih.gov |

The pyridine (B92270) ring is another critical component for molecular recognition. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can participate in π-stacking interactions nih.gov. The position of the nitrogen atom within the ring is crucial; SAR studies on anilinoquinazolines, a related scaffold, demonstrated that nitrogen atoms at specific positions (1 and 3) are essential for activity drugdesign.org.

For N-pyridin-2-yl-benzamide derivatives, modifications to the pyridine ring have been explored to optimize activity. The presence of substituents can modulate the electronic properties and steric profile of the ring. Studies have shown that adding electron-donating groups like methoxy (-OMe) or hydroxyl (-OH) can enhance the antiproliferative activity of pyridine derivatives, whereas bulky groups or halogens may decrease it mdpi.com. The position of these substituents also matters; changes from ortho- to meta- or para-positions can significantly alter the electronic potential and reactivity of the pyridine nitrogen mdpi.com.

Table 2: Effect of Pyridine Ring Modifications on Biological Activity

| Modification | Description | General Effect on Activity | Reference Example |

|---|---|---|---|

| Nitrogen Position | Isomeric variations (e.g., pyridin-3-yl or pyridin-4-yl). | Crucial for establishing key hydrogen bonds with the target. The 2-pyridyl isomer is often optimal for specific targets. | Anilinoquinazolines drugdesign.org |

| -CH3 Substituent | Addition of a methyl group. | Can improve hydrophobic interactions and metabolic stability. | N-pyridin-2-yl benzamide (B126) analogues nih.gov |

| -OCH3 Substituent | Addition of a methoxy group. | Can enhance activity through electronic effects and potential H-bonding. mdpi.com | General pyridine derivatives mdpi.com |

| Halogen Substituent | Addition of -F, -Cl, etc. | Often leads to decreased activity unless a specific halogen bond is formed. mdpi.com | General pyridine derivatives mdpi.com |

The amide linker (-CONH-) connecting the benzene and pyridine rings is not merely a spacer; its conformational rigidity and hydrogen bonding capabilities are vital for maintaining the correct orientation of the two aromatic systems for optimal target interaction. Variations in this linker have been investigated to improve potency and pharmacokinetic properties.

Research on other classes of benzamide derivatives has shown that replacing the amide linker can have drastic effects. For example, substituting the amide with a more flexible methylene (-CH2-) or a rigid sulfonamide (-SO2NH-) was not well-tolerated in a series of piperidyl benzamides, indicating the importance of the specific geometry and hydrogen-bonding pattern of the amide group researchgate.net. In other cases, designing bioisosteres for the amide, such as replacing the α,β-unsaturated system of chalcones with an amide linker, has led to successful inhibitors of Aβ42 aggregation researchgate.net. These studies underscore that any modification to the linker must preserve the critical interactions with the target protein.

A powerful strategy in medicinal chemistry is to create hybrid molecules by combining the core scaffold with other pharmacologically active heterocyclic rings. This approach aims to leverage the beneficial properties of both moieties to create compounds with enhanced activity or novel mechanisms of action.

The N-pyridin-2-yl-benzamide structure has been successfully hybridized with other heterocycles. For instance, linking the pyridine ring to a 1,2,4-oxadiazole heterocycle resulted in novel benzamides with significant fungicidal and larvicidal activities mdpi.comnih.gov. Similarly, derivatives where the pyridine is part of a 1,3,4-thiadiazole system have been synthesized and evaluated as lipoxygenase inhibitors with potential anticancer activity brieflands.com. In the context of glucokinase activators, N-benzimidazol-2-yl substituted benzamide analogues have been prepared and showed strong catalytic activation of the enzyme researchgate.net. These examples demonstrate the versatility of the benzamide scaffold in creating novel, biologically active chemical entities through hybridization.

Structure-Activity Relationship (SAR) Investigations

SAR investigations correlate the specific structural modifications of the 3,4-Diamino-N-pyridin-2-yl-benzamide scaffold with their observed effects on in vitro biological activity, such as enzyme inhibition or receptor binding.

For the N-pyridin-2-yl-benzamide series investigated as glucokinase (GK) activators, a clear SAR has emerged. The in vitro GK activation assay is a primary tool for these studies nih.govresearchgate.net.

Benzene Ring Substituents: The synthesis starting from 3-nitrobenzoic acid leads to analogs with a 3-amino group after reduction. The presence and nature of other substituents at positions 4 and 5 are critical. For example, certain substitutions lead to compounds with excellent GK activity (GK fold activation around 2) nih.gov.

Pyridine Ring Substituents: Modifications on the pyridine ring also tune the activity. In one study, specific compounds (5c, 5e, and 5g), which featured substitutions on the pyridine ring, displayed significant reduction in blood glucose levels in oral glucose tolerance tests, with compound 5e showing the most significant activity nih.gov.

Hybridization: The hybridization strategy has yielded potent compounds. N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives showed that methoxylated versions were the most potent inhibitors of the 15-lipoxygenase enzyme, particularly with ortho-substitution on the phenyl ring brieflands.com. In another study, a benzamide linked to a pyridine-oxadiazole structure (compound 7h) exhibited potent fungicidal activity against Botrytis cinereal nih.gov.

These correlations provide a roadmap for designing future analogs with improved potency and selectivity. The data consistently show that small changes to the substituent patterns on either aromatic ring or the introduction of new heterocyclic systems can lead to significant changes in biological function.

Table 3: Correlation of Structural Modifications with In Vitro Activity

| Structural Modification | Compound Series | In Vitro Activity | Key Finding | Reference |

|---|---|---|---|---|

| Substituents on Pyridine Ring | N-pyridin-2-yl benzamides | Glucokinase (GK) Activation | Compounds 5c, 5e, 5g showed excellent GK activation and in vivo efficacy. | nih.govnih.gov |

| Hybridization with 1,3,4-Thiadiazole | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | 15-Lipoxygenase Inhibition | Ortho-methoxy substitution on the benzamide phenyl ring yielded the most potent inhibitors. | brieflands.com |

| Hybridization with 1,2,4-Oxadiazole | Pyridine-linked 1,2,4-oxadiazole benzamides | Fungicidal Activity | Compound 7h (with 2-F on the N-phenyl ring) showed superior activity against several fungi. | nih.gov |

| Hybridization with Benzimidazole | N-benzimidazol-2-yl benzamides | Glucokinase (GK) Activation | Specific analogs strongly increased the catalytic action of GK (activation fold >2.0). | researchgate.net |

Impact of Conformational Preferences on Activity

The biological activity of N-pyridin-2-yl-benzamide derivatives is significantly influenced by their three-dimensional structure and conformational flexibility. The spatial arrangement of the benzamide and pyridine rings, governed by the dihedral angle of the amide linker, is critical for optimal interaction with a biological target.

Crystal structure analysis of analogous compounds, such as 2-amino-N-(pyridin-2-yl)benzamide, reveals that the aromatic rings tend to adopt a nearly coplanar orientation. researchgate.net This planarity is often stabilized by intramolecular hydrogen bonds. For instance, a hydrogen bond can form between the amide proton (N-H) and the nitrogen atom of the pyridine ring, or between a substituent on the benzamide ring (like the 2-amino group) and the amide's carbonyl oxygen. researchgate.netnih.govresearchgate.net Such interactions restrict the rotation around the single bonds, locking the molecule into a more rigid and potentially more bioactive conformation. nih.govresearchgate.net This conformational rigidity reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. Theoretical studies on related pyridin-2-yl derivatives confirm that conformations allowing for these intramolecular hydrogen bonds are significantly more stable. researchgate.net Therefore, the specific substitution pattern on the benzamide ring, such as the 3,4-diamino groups, would likely play a crucial role in dictating the preferred conformation and, consequently, the molecule's activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in These models help in understanding which physicochemical properties are key for activity and in predicting the potency of novel, unsynthesized molecules. For scaffolds related to N-pyridin-2-yl-benzamide, both 2D and 3D-QSAR approaches have been instrumental. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1), 3D-QSAR models demonstrated good predictive power. nih.govpeerj.com The resulting contour maps from these studies highlight specific regions where modifications to the molecule can enhance or diminish activity. For instance, CoMFA maps might indicate that bulky, sterically favorable groups are preferred in one region, while CoMSIA maps could show that electropositive groups are favored in another. nih.govnih.gov

QSAR studies on other benzamide derivatives have identified various molecular descriptors that are critical for their biological activity. researchgate.netmdpi.com These findings underscore the importance of a balanced profile of electronic, steric, and hydrophobic properties for potent biological activity.

Table 1: Key Physicochemical Descriptors in QSAR Models for Benzamide Analogues

| Descriptor Type | Descriptor Name | Significance in Model | Reference Study Context |

|---|---|---|---|

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Correlates with the molecule's ability to accept electrons, influencing interactions with target residues. | Antimicrobial activity of p-amino benzoic acid derivatives. chitkara.edu.in |

| Steric/Topological | Molar Refractivity | Relates to molecular volume and polarizability, indicating the importance of shape and size for binding. | Antimycobacterial activity of oxadiazole analogues. |

| 3D Field | CoMFA/CoMSIA Fields (Steric & Electrostatic) | Identifies specific 3D spatial regions where bulky/compact or positive/negative charge enhances activity. | ROCK1 inhibition by N-ethyl-4-(pyridin-4-yl)benzamide derivatives. nih.govpeerj.com |

| Thermodynamic | Total Energy (Te) | Reflects the stability of the molecule's conformation, which can be crucial for its bioactive state. | Antimicrobial activity of p-amino benzoic acid derivatives. chitkara.edu.in |

Molecular Docking and Ligand-Target Interactions (in vitro mechanistic studies)

Identification of Key Binding Residues and Interaction Hotspots (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Pi Stacking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the specific molecular interactions that underpin a compound's biological activity. For N-pyridin-2-yl benzamide derivatives, docking studies have been successfully used to understand their binding modes as, for example, allosteric activators of glucokinase (GK) and inhibitors of ROCK1. nih.govresearchgate.netresearchgate.net

These studies consistently show that the benzamide scaffold is a key anchor for binding. The amide group frequently forms critical hydrogen bonds with polar residues in the active site. For instance, in the allosteric site of glucokinase, the amide group of N-heteroaryl substituted benzamides is a key hydrogen bond donor/acceptor, often interacting with the side chain of Arginine (Arg63). nih.govresearchgate.net

Table 2: Summary of Key Molecular Interactions for Benzamide Analogues from Docking Studies

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| N-pyridin-2-yl benzamide analogues | Glucokinase (GK) | Arg63, Tyr214 | Hydrogen bond (with amide), π-π stacking. nih.gov |

| N-ethyl-4-(pyridin-4-yl)benzamide analogues | ROCK1 | Met156, Lys105, Arg84 | Hydrogen bond (with amide and pyridine). nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives | RNA Polymerase (PA−PB1) | Ile621, Glu623, Trp706 | Hydrogen bond, π-π stacking. mdpi.com |

Binding Affinity Prediction and Ranking

A primary goal of molecular docking and more advanced computational methods is to predict the binding affinity of a ligand to its target. This allows for the virtual screening and ranking of a library of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. Binding affinity is often expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol), where a more negative value indicates a stronger interaction.

For example, in a study of anti-influenza 4-[(quinolin-4-yl)amino]benzamide derivatives, docking scores ranged from -6.5 to -7.4 kcal/mol. mdpi.com More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also used to refine these predictions. The MM/GBSA calculations for the same series yielded binding free energy values ranging from -55 to -69 kcal/mol, providing another metric for ranking the compounds' potential efficacy. mdpi.com

Similarly, MMPBSA calculations for N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors showed total binding free energies ranging from -76 to -130 kJ/mol. peerj.com These computational predictions often correlate well with experimentally determined activities (like IC₅₀ values), validating their use in guiding the design of more potent derivatives. By comparing the predicted binding affinities of various analogues, researchers can make informed decisions about which structural modifications are most likely to improve target engagement.

Table 3: Predicted Binding Affinities for Benzamide Derivatives Against Their Respective Targets

| Compound Series | Target | Compound Example | Docking Score (kcal/mol) | MM/GBSA Binding Energy (kcal/mol or kJ/mol) |

|---|---|---|---|---|

| 4-[(Quinolin-4-yl)amino]benzamides mdpi.com | RNA Polymerase (PA−PB1) | G07 | -7.370 | -67.77 kcal/mol |

| 4-[(Quinolin-4-yl)amino]benzamides mdpi.com | RNA Polymerase (PA−PB1) | G19 | -6.677 | -55.10 kcal/mol |

| 4-[(Quinolin-4-yl)amino]benzamides mdpi.com | RNA Polymerase (PA−PB1) | G23 | -6.537 | -68.94 kcal/mol |

| N-ethyl-4-(pyridin-4-yl)benzamides peerj.com | ROCK1 | C08 | N/A | -109.22 kJ/mol |

| N-ethyl-4-(pyridin-4-yl)benzamides peerj.com | ROCK1 | C34 (most active) | N/A | -130.61 kJ/mol |

Molecular Interactions and Supramolecular Chemistry of 3,4 Diamino N Pyridin 2 Yl Benzamid

Interactions with Biological Macromolecules (in vitro)

The unique structural arrangement of 3,4-Diamino-N-pyridin-2-yl-benzamide, featuring a diaminophenyl ring, a central amide linkage, and a pyridine (B92270) moiety, facilitates a range of interactions with biological macromolecules. These interactions are pivotal to its mode of action at a molecular level.

DNA Binding Studies

While direct DNA binding studies on 3,4-Diamino-N-pyridin-2-yl-benzamide are not extensively documented, the behavior of its core structural component, 3,4-diaminopyridine (B372788), offers significant insights. A proton transfer complex involving 3,4-diaminopyridine has been shown to interact with DNA primarily through an intercalative mechanism. This mode of binding involves the insertion of the planar aromatic system between the base pairs of the DNA double helix.

Spectroscopic assays, a common method to probe such interactions, have been instrumental in determining the binding affinity. For the 3,4-diaminopyridine complex, the binding constant (Kb) with calf thymus DNA (CT-DNA) was determined to be 4.6 × 104 M−1. Furthermore, computational modeling of this complex with a human DNA receptor (PDB ID: 1BNA) indicated a binding free energy of -7.2 kcal/mol, suggesting a stable interaction.

Although no DNA cleavage activity was reported for the 3,4-diaminopyridine complex, studies on other metal complexes incorporating related polypyridyl ligands have utilized techniques like gel electrophoresis to investigate their DNA cleaving capabilities. nih.gov Such studies are crucial for understanding the potential of a compound to induce DNA damage.

Protein-Ligand Interactions

The interaction of 3,4-Diamino-N-pyridin-2-yl-benzamide with proteins is governed by a combination of factors, including its shape, charge distribution, and the presence of hydrogen bond donors and acceptors. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions at an atomic level.

Studies on related N-pyridin-2-yl benzamide (B126) analogues have employed in silico docking to predict their binding modes within the allosteric site of the glucokinase protein. nih.govresearchgate.net These studies reveal the specific amino acid residues involved in forming hydrogen bonds and other non-covalent interactions that stabilize the protein-ligand complex.

In the context of kinase inhibition, molecular docking of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors with ROCK1 has identified key interactions within the ATP-binding pocket. peerj.com These include hydrogen bonds with residues in the hinge region, such as methionine and lysine, as well as hydrophobic interactions with other residues that contribute to the binding affinity. peerj.com For some potent inhibitors, additional hydrogen bonds with residues outside the immediate hinge region have been observed, further anchoring the ligand in the binding site. peerj.com

The flexibility of the ligand and the conformational changes in the protein upon binding are also crucial aspects of protein-ligand interactions. MD simulations can provide insights into the dynamic stability of the complex and the fluctuations of the ligand within the binding pocket.

Supramolecular Assembly and Self-Organization Principles

The solid-state architecture of 3,4-Diamino-N-pyridin-2-yl-benzamide is dictated by the principles of supramolecular chemistry, where non-covalent interactions guide the self-assembly of molecules into well-defined crystalline structures.

Crystalline Packing and Supramolecular Motifs

While the specific crystal structure of 3,4-Diamino-N-pyridin-2-yl-benzamide is not publicly available, analysis of closely related compounds such as 2-amino-N-(pyridin-2-yl)benzamide and 2-Amino-N-(2-chloropyridin-3yl)benzamide provides a robust framework for understanding its likely packing motifs. researchgate.netresearchgate.net

These structures are typically characterized by extensive hydrogen bonding networks. The amino groups on the phenyl ring and the amide N-H group are excellent hydrogen bond donors, while the amide carbonyl oxygen and the nitrogen atom of the pyridine ring act as hydrogen bond acceptors. A common feature in the crystal structures of related benzamides is the formation of intramolecular hydrogen bonds, for instance, between an amino group and the amide carbonyl oxygen. researchgate.net

| Compound | Crystal System | Space Group | Key Supramolecular Motifs | Reference |

|---|---|---|---|---|

| 2-amino-N-(pyridin-2-yl)benzamide | Monoclinic | P21/c | Intramolecular N—H⋯O hydrogen bond; intermolecular N—H⋯O and N—H⋯N hydrogen bonds forming sheets. | researchgate.net |

| 2-Amino-N-(2-chloropyridin-3yl)benzamide | Monoclinic | P21/c | Intramolecular N—H⋯O hydrogen bond; N—H⋯O and N—H⋯N hydrogen bonds linking molecules into sheets. | researchgate.net |

| 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govvulcanchem.comthiadiazol-2-yl)-imine | Monoclinic | P21/n | Weak C—H⋯N hydrogen bonds. | mdpi.com |

Molecular Recognition and Non-Covalent Interactions

Molecular recognition, the specific binding of one molecule to another, is at the heart of the supramolecular chemistry of 3,4-Diamino-N-pyridin-2-yl-benzamide. This recognition is driven by a variety of non-covalent interactions.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals, are weaker than hydrogen bonds but collectively contribute significantly to the cohesion of the crystal lattice. The geometry of stacking can be face-to-face or offset.

The interplay of these non-covalent forces dictates the specific crystalline form (polymorph) that the compound adopts, which in turn can influence its physical properties such as solubility and melting point.

Applications in Advanced Materials Science and Catalysis

Utilization in Materials Science and Polymer Chemistry

The bifunctional nature of 3,4-Diamino-N-pyridin-2-yl-benzamide, with its two primary amine groups, makes it a theoretical candidate as a monomer for step-growth polymerization.

The ortho-diamine moiety is a classic building block for polyimides and polyamides. In theory, 3,4-Diamino-N-pyridin-2-yl-benzamide could be reacted with dianhydrides or diacyl chlorides to form the corresponding polymers.

Polyimides: Reaction with aromatic tetracarboxylic dianhydrides, such as pyromellitic dianhydride (PMDA), would be expected to yield poly(amic acid) precursors, which could then be thermally or chemically cyclized to form polyimides. The pendant N-pyridin-2-yl-benzamide group would be incorporated into the polymer backbone, potentially influencing solubility, thermal properties, and metal-ion coordination capabilities.

Polyamides: Direct polycondensation with dicarboxylic acids or their derivatives (e.g., terephthaloyl chloride) could produce polyamides. The properties of such polymers would be heavily influenced by the rigidity of the backbone and the potential for hydrogen bonding involving the amide and pyridine (B92270) functionalities.

A significant research gap exists in the synthesis and characterization of these hypothetical polymers. Detailed studies would be required to determine their molecular weights, thermal stability (e.g., glass transition temperature and decomposition temperature), mechanical properties, and solubility.

The combination of an electron-rich diamino-benzene system and an electron-withdrawing pyridine ring suggests that polymers derived from 3,4-Diamino-N-pyridin-2-yl-benzamide could possess interesting electronic and optical properties. The extended conjugation and potential for intramolecular charge transfer are features often associated with materials used in organic electronics.

No experimental data on the electronic or optical properties of this specific compound or its polymers have been found. Future research could involve:

UV-Visible Absorption and Photoluminescence Spectroscopy: To determine the absorption and emission characteristics and to probe the electronic transitions within the molecule.

Cyclic Voltammetry: To investigate the redox behavior and to estimate the HOMO and LUMO energy levels, which are crucial for assessing its potential in organic electronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Catalytic Properties and Ligand Design

The nitrogen-rich structure of 3,4-Diamino-N-pyridin-2-yl-benzamide makes it an intriguing candidate for applications in catalysis, both as a ligand for metal complexes and as a potential organocatalyst.

The pyridine nitrogen and the ortho-diamines could act as coordination sites for a variety of transition metals. The resulting metal complexes could theoretically be explored as catalysts for various organic transformations.

A study on the synthesis of N-(pyridin-2-yl)benzamides using a bimetallic metal-organic framework (MOF) catalyst demonstrates the general utility of related structural motifs in catalysis. clearsynth.com However, this study does not involve 3,4-Diamino-N-pyridin-2-yl-benzamide as a ligand. Research into the coordination chemistry of this specific diamine would be the first step in exploring its catalytic potential.

Table 1: Potential Metal-Ligand Coordination Sites in 3,4-Diamino-N-pyridin-2-yl-benzamide

| Potential Coordinating Atoms | Coordination Mode | Potential Catalytic Applications |

|---|---|---|

| Ortho-diamine Nitrogens | Bidentate | Oxidation, reduction, cross-coupling reactions |

| Pyridine Nitrogen | Monodentate | Various transition metal-catalyzed reactions |

This table is speculative and based on the known coordination chemistry of similar functional groups.

While no studies have reported the use of 3,4-Diamino-N-pyridin-2-yl-benzamide as an organocatalyst, its structure possesses features that are common in such catalysts. The amine groups could participate in hydrogen bonding interactions to activate substrates, and the basic pyridine nitrogen could also play a catalytic role.

Further research would be needed to screen this compound for activity in known organocatalytic reactions, such as Michael additions, aldol (B89426) reactions, or asymmetric catalysis if a chiral version of the molecule were to be synthesized.

Advanced Analytical Methodologies for 3,4 Diamino N Pyridin 2 Yl Benzamid Research

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for separating the main compound from any impurities, starting materials, by-products, and degradation products. This ensures the purity of the substance and is crucial for stability testing.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for 3,4-Diamino-N-pyridin-2-yl-benzamide would be the primary step in its analytical characterization. The goal is to create a stability-indicating method capable of resolving the active substance from its potential degradation products and process-related impurities.

Method Development: A reversed-phase HPLC (RP-HPLC) method would be the most common starting point due to the compound's aromatic nature. The development process involves a systematic optimization of several parameters:

Stationary Phase: A C18 or C8 column is typically chosen for the separation of aromatic compounds. For molecules with polar functional groups like the diamino-substituents, a phenyl-hexyl column could also offer alternative selectivity.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used. The aqueous phase often contains buffers like phosphate (B84403) or acetate (B1210297) to control pH, which is critical for the ionization state of the amino groups and the pyridine (B92270) nitrogen, thereby affecting retention. The organic phase is typically acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of varying polarities within a reasonable timeframe. wu.ac.th

Detection: Given the aromatic nature and conjugated system of 3,4-Diamino-N-pyridin-2-yl-benzamide, a UV-Vis or Photodiode Array (PDA) detector would be highly effective. A PDA detector offers the advantage of acquiring the full UV spectrum of each peak, which aids in peak identification and purity assessment. A wavelength of around 254 nm is often a good starting point for aromatic compounds. mac-mod.com

Method Validation: Once developed, the method must be validated according to international guidelines (e.g., ICH) to ensure its reliability, reproducibility, and accuracy. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is often demonstrated by forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The table below illustrates hypothetical system suitability parameters for an HPLC method for 3,4-Diamino-N-pyridin-2-yl-benzamide, based on typical requirements for pharmaceutical analysis. nih.gov

| Parameter | Acceptance Criteria | Hypothetical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | > 2000 | 7500 |

| Resolution (Rs) | > 2.0 between the main peak and closest impurity | 3.5 |

| % RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | 0.8% |

| % RSD of Retention Time | ≤ 1.0% (for 6 replicate injections) | 0.3% |

This table is for illustrative purposes and represents typical expected values for a validated HPLC method.

Electrochemical Characterization Techniques

Electrochemical techniques are powerful tools for investigating the redox (reduction-oxidation) behavior of electroactive molecules like 3,4-Diamino-N-pyridin-2-yl-benzamide. The presence of easily oxidizable diamino groups on the benzene (B151609) ring makes this compound an excellent candidate for such studies.

Cyclic Voltammetry for Redox Behavior

Cyclic Voltammetry (CV) is a versatile electrochemical method used to probe the mechanisms and kinetics of redox reactions. numberanalytics.comossila.com In a CV experiment, the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured.

For 3,4-Diamino-N-pyridin-2-yl-benzamide, CV would provide significant information:

Oxidation Potentials: It would reveal the potential at which the amino groups are oxidized. The two amino groups may be oxidized at distinct potentials.

Reversibility: The technique can determine if the oxidation process is reversible, quasi-reversible, or irreversible. This is assessed by comparing the anodic and cathodic peak potentials and currents. For many aromatic amines, the initial oxidation is often irreversible due to follow-up chemical reactions of the oxidized species.

Electron Transfer Kinetics: Information about the rate of electron transfer can be inferred from the separation of peak potentials at different scan rates.

Adsorption/Desorption: CV can indicate if the analyte or its redox products adsorb onto the electrode surface.

A typical CV experiment for this compound would involve dissolving it in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and using a three-electrode setup (working, reference, and counter electrodes).

The following table presents hypothetical CV data for the oxidation of 3,4-Diamino-N-pyridin-2-yl-benzamide, illustrating the kind of information that would be obtained.

| Parameter | Hypothetical Value (vs. Ag/AgCl) | Interpretation |

| First Anodic Peak Potential (Epa1) | +0.45 V | Potential for the oxidation of one of the amino groups. |

| Second Anodic Peak Potential (Epa2) | +0.78 V | Potential for the oxidation of the second amino group or further oxidation. |

| Cathodic Peak Potential (Epc) | Not observed | The oxidation process is likely irreversible. |

| Scan Rate Dependence | Peak current increases with √ν | The process is likely diffusion-controlled. |

This table is for illustrative purposes and represents plausible, but not experimentally verified, data for the target compound.

Other Voltammetric Methods (e.g., Square Wave Voltammetry)

Square Wave Voltammetry (SWV) is a pulse voltammetric technique that offers several advantages over CV for quantitative analysis, including higher sensitivity and better resolution. maciassensors.comugd.edu.mk The waveform consists of a square wave pulse superimposed on a staircase potential ramp. Current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the base potential. This method effectively minimizes background charging currents. nih.gov

For the analysis of 3,4-Diamino-N-pyridin-2-yl-benzamide, SWV would be particularly useful for:

Trace Quantification: Its enhanced sensitivity makes it suitable for determining low concentrations of the compound.

Resolving Overlapping Peaks: If the oxidation potentials of the two amino groups are very close, SWV may provide better resolution than CV. researchgate.net

Mechanistic Studies: The shape and position of the SWV peaks can also provide insights into the kinetics and mechanism of the electrode reaction. nih.gov

The experimental setup for SWV is similar to that for CV. The resulting voltammogram would show distinct peaks corresponding to the oxidation potentials, but with potentially sharper definition and lower detection limits.

Q & A

Q. Methodological Insight :

- Step 1 : Prepare the benzoyl chloride intermediate under anhydrous conditions.

- Step 2 : React with aminopyridine in a polar aprotic solvent (e.g., DMF or acetone).

- Step 3 : Monitor reaction progress via TLC or HPLC.

Table 1 : Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Acetone/DMF | ±15% yield | |

| Temperature | 60–80°C (reflux) | Critical for SNAr | |

| Catalyst | None or DMAP | +10–20% yield |

How can spectroscopic and analytical methods resolve structural ambiguities in 3,4-Diamino-N-pyridin-2-yl-benzamide derivatives?

Basic

IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns on the pyridine and benzamide rings. Elemental analysis validates stoichiometry (e.g., C, H, N ratios).

Advanced :

Contradictions in spectral data (e.g., unexpected coupling constants) may arise from tautomerism or solvent effects. Use 2D NMR (COSY, HSQC) to resolve ambiguities. For example, used IR and elemental analysis to confirm amide formation and purity (>95%).

Table 2 : Key Spectroscopic Data

| Technique | Diagnostic Signal | Interpretation | Reference |

|---|---|---|---|

| IR | 1675 cm⁻¹ (C=O) | Amide confirmation | |

| ¹H NMR (DMSO-d6) | δ 8.3–8.5 (pyridine H) | Pyridine substitution |

How can researchers address discrepancies in reported biological activities of this compound?

Advanced

Variations in bioactivity data (e.g., antimicrobial IC₅₀ values) may stem from differences in assay conditions (pH, cell lines) or compound purity. To resolve contradictions:

- Step 1 : Replicate assays under standardized conditions (e.g., CLSI guidelines).

- Step 2 : Validate purity via HPLC-MS (≥98%).

- Step 3 : Apply statistical tools (e.g., ANOVA in ) to assess significance.

Table 3 : Comparative Bioactivity Data

| Study | Target | IC₅₀ (μM) | Purity | Reference |

|---|---|---|---|---|

| PubChem (2021) | EGFR kinase | 1.2 | 95% | |

| In-house assay | S. aureus | 12.5 | 98% |

What strategies optimize the compound’s solubility and stability for in vitro assays?

Advanced

Poor aqueous solubility is common due to the hydrophobic benzamide core. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes.

- pH adjustment : Protonate the pyridine nitrogen in acidic buffers.

- Salt formation : Methanesulfonate or lactate salts (see for analogs).

Q. Methodological Insight :

- Conduct stability studies (e.g., 24–72 hrs at 37°C) with HPLC monitoring.

- Compare logP values (calculated vs. experimental) to predict solubility.

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Advanced

Modify key regions:

- Benzamide ring : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity (see for trifluoromethyl analogs).

- Pyridine moiety : Vary substituents (e.g., 5-methyl in ) to alter steric/electronic profiles.

Table 4 : SAR of Pyridine-Substituted Analogs

| Substituent | Activity (EGFR IC₅₀) | logP | Reference |

|---|---|---|---|

| 5-Methyl () | 2.1 μM | 3.2 | |

| 4-Chloro () | 0.8 μM | 3.8 |

What computational methods predict binding modes of this compound with biological targets?

Advanced

Molecular docking (AutoDock Vina) and MD simulations can model interactions with targets like kinases. For example:

- Step 1 : Generate 3D conformers (Open Babel).

- Step 2 : Dock into ATP-binding pockets (PDB: 1M17).

- Step 3 : Validate with binding free energy calculations (MM-PBSA).

Methodological Insight :

Cross-validate computational results with experimental data (e.g., SPR or ITC binding assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.